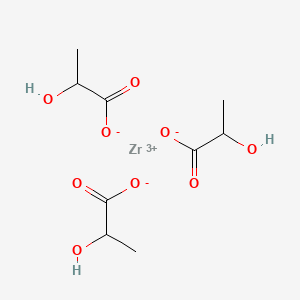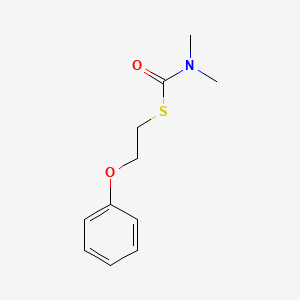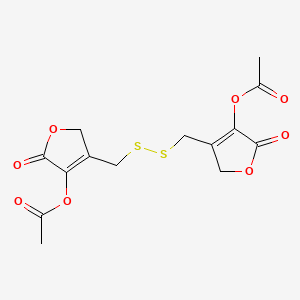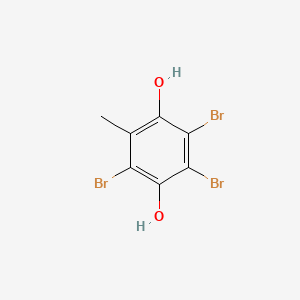
2,4-Di-tert-butyl-1-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butyl-1-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two tert-butyl groups and one fluorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-1-fluorobenzene typically involves the introduction of tert-butyl groups and a fluorine atom onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorinating reagent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. The presence of electron-donating tert-butyl groups can activate the benzene ring, making it more reactive towards electrophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions, although the bulky tert-butyl groups may hinder certain oxidation reactions.
Reduction Reactions: Reduction of the fluorine atom or the aromatic ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products like 2,4-Di-tert-butyl-1-bromobenzene or 2,4-Di-tert-butyl-1-nitrobenzene.
Oxidation: Products like 2,4-Di-tert-butylbenzoic acid.
Reduction: Products like 2,4-Di-tert-butylbenzene.
科学的研究の応用
2,4-Di-tert-butyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Di-tert-butyl-1-fluorobenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The electron-donating tert-butyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
類似化合物との比較
2,4-Di-tert-butylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
2,4-Di-tert-butylbenzene: Lacks the fluorine atom, making it less reactive in certain reactions.
2,4-Di-tert-butyl-1-chlorobenzene: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 2,4-Di-tert-butyl-1-fluorobenzene is unique due to the presence of both tert-butyl groups and a fluorine atom, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity and potential for forming specific interactions, making it valuable in various research and industrial applications.
特性
CAS番号 |
65130-67-8 |
|---|---|
分子式 |
C14H21F |
分子量 |
208.31 g/mol |
IUPAC名 |
2,4-ditert-butyl-1-fluorobenzene |
InChI |
InChI=1S/C14H21F/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3 |
InChIキー |
WXQWJTRXRVEIOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)


![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)

